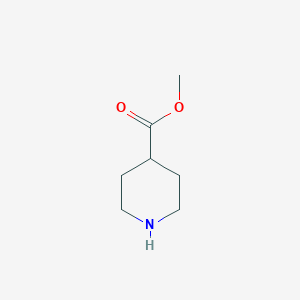

Methyl isonipecotate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVWBASHHLFBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2971-79-1 | |

| Record name | Methyl isonipecotate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Isonipecotate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl isonipecotate, a key intermediate in the synthesis of a wide range of biologically active compounds. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its significant applications in the pharmaceutical industry.

Core Properties and Identification

This compound, also known as Methyl 4-piperidinecarboxylate, is a versatile heterocyclic compound with the Chemical Abstracts Service (CAS) registry number 2971-79-1 .[1][2][3] It is an ester derivative of isonipecotic acid.[4]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a faint, amine-like odor.[1][4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 143.18 g/mol | [1][2][3] |

| Boiling Point | 85-90 °C | [1][2][5] |

| Density | 1.06 g/mL at 25 °C | [1][2][5] |

| Refractive Index (n20/D) | 1.465 | [1][2] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [1][2] |

| Solubility | Slightly soluble in water; soluble in chloroform (B151607) and other common organic solvents like ethanol (B145695) and acetone. | [1][4] |

| pKa | 9.78 ± 0.10 (Predicted) | [1][6] |

| Appearance | Colorless to yellow liquid | [1][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are best sourced from dedicated databases, typical spectral characteristics are summarized below.

| Spectroscopy | Key Features |

| ¹H NMR | The proton NMR spectrum would show characteristic peaks for the methyl ester protons, the methine proton at the C4 position, and the methylene (B1212753) protons of the piperidine (B6355638) ring. |

| ¹³C NMR | The carbon NMR spectrum would display a signal for the carbonyl carbon of the ester group, the methine carbon at C4, the methyl carbon of the ester, and the methylene carbons of the piperidine ring. |

| IR | The infrared spectrum will prominently feature a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester functional group, and N-H stretching bands. |

| MS | The mass spectrum would show the molecular ion peak (M+) at m/z 143, corresponding to the molecular weight of the compound. |

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are two common experimental protocols.

Method 1: Reduction of Methyl Isonicotinate (B8489971)

This method involves the catalytic hydrogenation of methyl isonicotinate.

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, dissolve methyl isonicotinate in methanol (B129727).

-

Catalyst Addition: Add a catalytic amount of Ruthenium (Ru) on a suitable support.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas and heat the reaction mixture to 100-150°C.[5][7]

-

Monitoring: Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

-

Work-up: After cooling and depressurizing the reactor, filter off the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to yield pure this compound.

Caption: Synthesis of this compound via Reduction.

Method 2: From 4-Piperidinecarboxylic acid, 1-(triphenylmethyl)-, methyl ester

This procedure involves the deprotection of a protected piperidine derivative.[5][7]

Experimental Protocol:

-

Dissolution: Dissolve the starting material, methyl 1-(triphenylmethyl)-4-piperidinecarboxylate (CAS: 1262670-73-4), in a minimal amount of water containing a catalytic amount of Ceric Ammonium Nitrate (CAN) (20 mol%).[5][7]

-

Solvent Addition: Transfer the reaction mixture to dichloromethane (B109758) and add acetic acid (10 equivalents).[5][7]

-

Reaction: Stir the solution at room temperature.

-

Solvent Removal: Upon completion, remove the solvent by evaporation under reduced pressure.

-

Work-up (Method A):

-

Wash the solid residue twice with petroleum ether to remove the triphenylmethanol (B194598) byproduct.

-

Dissolve the residue in methanol and filter through a short pad of diatomaceous earth.

-

Remove the solvent by evaporation under reduced pressure to obtain the free amine, this compound.[7][8]

-

-

Work-up (Method B - for acylated derivatives):

-

Remove water and acetic acid from the reaction mixture under vacuum.

-

Dissolve the residue in anhydrous dichloromethane, followed by the addition of triethylamine (B128534) (2.5 eq.) and acetic anhydride (B1165640) or benzoyl chloride (1.5 eq.).

-

After the reaction is complete, evaporate the solvent.

-

Extract the residue twice with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to afford the acylated amine.[7][8]

-

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to the prevalence of the piperidine scaffold in many pharmaceuticals. Its versatile chemical nature allows for modifications at both the nitrogen atom and the ester functionality, leading to a diverse range of derivatives.[1]

It serves as a crucial reactant in the synthesis of:

-

Antitubercular agents [1]

-

Anti-HIV-1 agents [2]

-

Aminopyrazine inhibitors [1]

-

Orally available naphthyridine protein kinase D inhibitors [1]

Derivatives of isonipecotic acid and its esters have shown promising biological activities, including antibacterial and α-glucosidase inhibitory effects, highlighting their potential in developing treatments for bacterial infections and type-2 diabetes.[9]

Caption: Role of this compound in Drug Discovery.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1] Appropriate personal protective equipment, including gloves, and eye protection, should be worn when handling this chemical. It should be stored in a cool, dark place under an inert atmosphere, with some sources recommending storage in a freezer at -20°C.[1][5]

This document provides a foundational understanding of this compound for research and development purposes. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

References

- 1. Cas 2971-79-1,this compound | lookchem [lookchem.com]

- 2. This compound technical grade 2971-79-1 [sigmaaldrich.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 2971-79-1 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 2971-79-1 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Methyl Isonipecotate: A Versatile Scaffold in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonipecotate, also known as methyl 4-piperidinecarboxylate, is a heterocyclic ester that has emerged as a critical building block in medicinal chemistry and drug discovery. Its rigid piperidine (B6355638) core provides a three-dimensional framework that is increasingly sought after in the design of novel therapeutics, moving away from the predominantly flat structures of many screening compounds. This technical guide delves into the core research applications of this compound, providing an in-depth overview of its use in the synthesis of enzyme inhibitors, antitubercular agents, and as a versatile intermediate in various organic reactions. The guide will present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support researchers in leveraging this valuable scaffold.

Core Applications in Research

This compound serves as a foundational scaffold for the synthesis of a diverse array of biologically active molecules. Its utility stems from the reactive ester group and the secondary amine of the piperidine ring, which allow for a variety of chemical modifications.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties. Inhibition of sEH is a promising therapeutic strategy for managing hypertension, inflammation, and pain. This compound derivatives are integral to the development of potent sEH inhibitors.

Quantitative Data: sEH Inhibition

The following table summarizes the inhibitory activity (IC₅₀) of various compounds derived from piperidine scaffolds, similar to those synthesized from this compound.

| Compound Class | Representative Compound/Scaffold | Target Species | IC₅₀ (nM) | Reference |

| Adamantyl Piperidinyl Urea | AR9281 (APAU) | Human sEH | 7.0 | [1] |

| Sulfonyl Urea | Compound 4f | Human sEH | 2.94 | [1] |

| Sulfonyl Urea | Compound 4l | Human sEH | 1.69 | [1] |

| Benzoxazolone-5-Urea | Compound 33 | Human sEH | 0.39 | [1] |

| Squaryl Sulfonamide | Compound A1 | Human sEH | 0.1 | [2] |

| Squaryl Sulfonamide | Compound A9 | Human sEH | 0.1 | [2] |

Experimental Protocol: Fluorescence-Based sEH Inhibition Assay [3][4][5][6][7]

This protocol outlines a common method for determining the IC₅₀ values of sEH inhibitors.

Materials:

-

Human recombinant sEH enzyme

-

Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.4, containing 0.1 mg/mL BSA)

-

Fluorogenic substrate (e.g., PHOME - (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Test compounds (sEH inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the sEH enzyme to each well, followed by the test compound or vehicle (DMSO) control.

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Antitubercular Agents

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular drugs. The piperidine scaffold present in this compound is a feature in several compounds with antimycobacterial activity.

Quantitative Data: Antitubercular Activity

The following table presents the minimum inhibitory concentration (MIC) of various antitubercular agents containing piperazine (B1678402) or piperidine moieties.

| Compound Series | Representative Compound | MIC (µg/mL) | Reference |

| 4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analogues | Compound 5h | 1.56 | [8] |

| 4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analogues | Compound 5n | 1.56 | [8] |

| 4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analogues | Compound 5q | 1.56 | [8] |

| 4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analogues | Compound 5c | 3.125 | [8] |

| 4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analogues | Compound 5d | 3.125 | [8] |

| N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives | Compound 6a | 1.35 µM | [9] |

| N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives | Compound 6e | 2.18 µM | [9] |

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This assay is a widely used method to determine the MIC of compounds against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Test compounds dissolved in DMSO

-

Alamar Blue reagent

-

96-well microplates

Procedure:

-

In a 96-well microplate, prepare serial dilutions of the test compounds in the supplemented Middlebrook 7H9 broth.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Include positive (bacteria only) and negative (broth only) controls on each plate.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add Alamar Blue reagent to each well.

-

Re-incubate the plates for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protein Kinase D (PKD) Inhibitors

Protein Kinase D (PKD) is a family of serine/threonine kinases involved in various cellular processes, and its dysregulation is implicated in diseases such as cancer and cardiac hypertrophy. Small molecule inhibitors of PKD are valuable research tools and potential therapeutics. The piperidine scaffold can be incorporated into the design of such inhibitors.

Signaling Pathway: Protein Kinase D Activation and Inhibition

The following diagram illustrates the canonical activation pathway of PKD and the points of intervention for small molecule inhibitors.

Caption: The Protein Kinase D (PKD) signaling pathway and points of inhibitor action.

Experimental Workflows

High-Throughput Screening (HTS) for sEH Inhibitors

The discovery of novel sEH inhibitors often begins with high-throughput screening of large compound libraries. The following diagram outlines a typical workflow for such a screening campaign.

Caption: A typical high-throughput screening workflow for identifying sEH inhibitors.

Conclusion

This compound is a cornerstone molecule in contemporary drug discovery, offering a versatile and synthetically tractable scaffold for the development of novel therapeutics. Its application in the synthesis of potent sEH inhibitors, promising antitubercular agents, and as a framework for kinase inhibitors highlights its significance. The quantitative data, detailed protocols, and workflow diagrams provided in this guide aim to equip researchers with the necessary information to effectively utilize this compound in their research endeavors, ultimately contributing to the advancement of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of potent antitubercular agents: Design, synthesis and biological evaluation of 4-(3-(4-substitutedpiperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methyl isonipecotate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonipecotate, also known by its IUPAC name methyl piperidine-4-carboxylate, is a heterocyclic ester compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and biologically active molecules.[1][2] Its piperidine (B6355638) core is a prevalent scaffold in medicinal chemistry, particularly in the development of neurochemicals and antibacterials.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to this compound.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a piperidine ring with a methyl carboxylate group attached at the 4-position.

IUPAC Name: methyl piperidine-4-carboxylate[3]

Synonyms: Methyl 4-piperidinecarboxylate, Isonipecotic acid methyl ester[1][4]

Molecular Formula: C₇H₁₃NO₂[1][5]

References

Synthesis of Methyl Isonipecotate from Methyl Isonicotinate: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl isonipecotate, a pivotal intermediate in the pharmaceutical industry, through the catalytic hydrogenation of methyl isonicotinate (B8489971). The document details the prevalent methodologies, focusing on ruthenium and palladium-based catalytic systems. It offers in-depth experimental protocols, comparative quantitative data on reaction parameters and yields, and visual representations of the synthetic pathway and experimental workflow to support research, development, and scale-up activities.

Introduction

This compound, the methyl ester of 4-piperidinecarboxylic acid, is a crucial building block in the synthesis of a wide array of neurochemicals, antibacterials, and other biologically active compounds.[1] Its synthesis from readily available methyl isonicotinate via catalytic hydrogenation of the pyridine (B92270) ring is a common and efficient transformation. This guide explores the key aspects of this synthesis, providing technical details for its successful implementation in a laboratory setting.

Core Synthetic Pathway: Catalytic Hydrogenation

The primary and most direct route for the synthesis of this compound from methyl isonicotinate is through catalytic hydrogenation. This process involves the reduction of the aromatic pyridine ring of methyl isonicotinate to a piperidine (B6355638) ring using hydrogen gas in the presence of a metal catalyst.

The overall chemical transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Two of the most effective catalysts for this transformation are palladium, typically supported on carbon (Pd/C), and ruthenium.[2][3][4] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency, yield, and purity of the final product.

Comparative Data on Catalytic Systems

The selection of an appropriate catalyst and the optimization of reaction parameters are critical for achieving high yields and purity. The following tables summarize the key quantitative data for palladium and ruthenium-catalyzed hydrogenation of methyl isonicotinate.

Table 1: Palladium-Catalyzed Hydrogenation Parameters

| Parameter | Value | Source |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | [2][5] |

| Catalyst Loading | 2-10 g per mole of substrate (preferred) | [2] |

| Temperature | 60-100 °C (preferred) | [2] |

| Pressure | 50-150 psig (preferred) | [2] |

| Solvent | Methanol (B129727) | [2][5] |

| Reaction Time | 2-23 hours | [2][5] |

Table 2: Ruthenium-Catalyzed Hydrogenation Parameters

| Parameter | Value | Source |

| Catalyst | Ruthenium (unspecified support) | [1][2][3] |

| Temperature | 100-150 °C | [1][2][3] |

| Solvent | Methanol | [1][2][3] |

Note: Detailed quantitative data for ruthenium-catalyzed reactions, such as catalyst loading, pressure, and specific yields, are less consistently reported in publicly available literature compared to palladium-catalyzed methods.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using both palladium and ruthenium catalysts.

Palladium-Catalyzed Hydrogenation of Methyl Isonicotinate

This protocol is based on established procedures and offers a reliable method for the synthesis of this compound.[2][5]

Materials:

-

Methyl isonicotinate

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr shaker or autoclave)

-

Filtration apparatus (e.g., Buchner funnel with Celite or a similar filter aid)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve methyl isonicotinate (1.0 eq) in methanol.

-

Carefully add 10% palladium on carbon catalyst to the solution.

-

Seal the hydrogenation vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1 kg/cm ² or 50-150 psig).[2][5]

-

Commence stirring or shaking and heat the reaction mixture to the target temperature (e.g., room temperature or 80 °C).[2][5]

-

Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when the theoretical amount of hydrogen has been consumed.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by distillation if necessary.

Characterization Data (¹H-NMR for this compound):

-

¹H-NMR (CDCl₃): δ 1.57-1.65 (m, 2H), 1.86-1.90 (m, 2H), 2.40-2.45 (m, 1H), 2.60-2.66 (m, 2H), 3.06-3.11 (m, 2H), 3.68 (s, 3H).[5]

Ruthenium-Catalyzed Hydrogenation of Methyl Isonicotinate

This method generally requires higher temperatures than the palladium-catalyzed approach.[1][2][3]

Materials:

-

Methyl isonicotinate

-

Ruthenium catalyst

-

Methanol

-

High-pressure hydrogenation apparatus (autoclave)

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Charge a high-pressure autoclave with a solution of methyl isonicotinate in methanol.

-

Add the ruthenium catalyst to the vessel.

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas.

-

Heat the mixture to 100-150 °C with vigorous stirring.[1][2][3]

-

Maintain the reaction at temperature and pressure until hydrogen uptake ceases.

-

Cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the ruthenium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation if required.

Experimental Workflow and Logic

The overall process for the synthesis and purification of this compound can be visualized as a logical workflow.

References

- 1. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 2. US3192220A - Reduction of isonicotinic acid esters - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Single-site ruthenium catalyst supported on zeolite for CO2 hydrogenation to methyl formate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104860870A - Preparation method of piperidines with different substituents - Google Patents [patents.google.com]

Physical and chemical properties of methyl isonipecotate

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Isonipecotate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as methyl 4-piperidinecarboxylate, is a versatile heterocyclic building block of significant interest in the pharmaceutical and chemical industries.[1][] As an ester derivative of isonipecotic acid, its structural motif is a key component in the synthesis of a wide array of biologically active compounds, including neurochemicals, antibacterials, and enzyme inhibitors.[1][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its applications in drug discovery and development. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity

This compound is a piperidine (B6355638) derivative with a methyl ester group at the 4-position.

| Identifier | Value |

| IUPAC Name | methyl piperidine-4-carboxylate[5] |

| Synonyms | Methyl 4-piperidinecarboxylate, Isonipecotic acid methyl ester[1][3][6] |

| CAS Number | 2971-79-1[5][7] |

| Molecular Formula | C₇H₁₃NO₂[3][7] |

| Molecular Weight | 143.18 g/mol [5][7] |

| SMILES | COC(=O)C1CCNCC1[5][7] |

| InChI Key | RZVWBASHHLFBJF-UHFFFAOYSA-N[5][7] |

Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with a faint, amine-like or fruity odor.[3][8][9] It is a viscous compound with moderate volatility under ambient conditions.[8][9]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [3][8][9] |

| Boiling Point | 85-90 °C | [1][3][7] |

| 93 °C / 10 mmHg | [6] | |

| 193.8 °C at 760 mmHg | [] | |

| Melting Point | 116 °C (for hydrochloride salt) | |

| Density | 1.06 g/mL at 25 °C | [1][3][7] |

| Refractive Index (n20/D) | 1.465 | [3][7] |

| Vapor Pressure | 0.457 mmHg at 25 °C | [3][10] |

| Flash Point | 192 °F (89 °C) | [3][6] |

| pKa | 9.78 ± 0.10 (Predicted) | [3][8][9] |

| Water Solubility | Slightly soluble | [1][3][8][9] |

| Solubility in Organic Solvents | Soluble in chloroform, ethanol, acetone, and ether | [3][8][9] |

Chemical Properties

Reactivity and Stability

This compound is considered a stable compound under normal conditions.[11] However, it is sensitive to air and should be stored under an inert atmosphere.[6] It is incompatible with strong oxidizing agents.[11] The secondary amine in the piperidine ring allows it to undergo various reactions, such as N-alkylation, N-arylation, and acylation, making it a versatile intermediate for creating a diverse range of derivatives.

Storage

For optimal stability, this compound should be kept in a dark place, under an inert atmosphere, and stored in a freezer at temperatures under -20°C.[1][3][4][8]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

| Technique | Data Highlights |

| ¹H NMR | Spectra are available and can be used for structural confirmation.[12][13] |

| ¹³C NMR | Spectral data has been recorded and is available in various databases.[5] |

| IR Spectroscopy | FTIR and ATR-IR spectra are available, showing characteristic peaks for the functional groups present.[5] |

| Mass Spectrometry | GC-MS data is available, with a top peak at m/z 57.[5] |

| Raman Spectroscopy | FT-Raman spectra have been documented.[5] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. One common laboratory-scale procedure involves the esterification of isonipecotic acid. A more scalable approach involves the reduction of methyl isonicotinate.

Method 1: Esterification of Isonipecotic Acid This method involves the reaction of isonipecotic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, typically at elevated temperatures with reflux.[8][14]

Method 2: Reduction of Methyl Isonicotinate this compound can be synthesized by the reduction of methyl isonicotinate.[4] This hydrogenation reaction can be carried out using a catalyst like ruthenium at 100-150°C in methanol.[3][4] Another reported method uses Raney nickel as the catalyst, though this requires high temperature and pressure.[14]

General Purification Protocol (Post-Synthesis) A general workup and purification procedure following synthesis from a protected precursor is described below.[15]

-

Solvent Removal: After the reaction is complete, the solvent is evaporated under reduced pressure.

-

Workup Method A (for free amine):

-

Workup Method B (for acylated amine):

-

Water and acetic acid are removed from the reaction mixture in vacuo.

-

The residue is dissolved in dry dichloromethane, followed by the addition of triethylamine (B128534) and an acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride).

-

After the reaction, the solvent is evaporated, and the residue is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over sodium sulfate.

-

The solvent is removed, and the product is purified by silica (B1680970) gel column chromatography.[1][8][15]

-

Caption: A generalized workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and drug discovery.[] Its piperidine core is a common scaffold in many pharmaceuticals.

-

Intermediate in Pharmaceutical Synthesis: It serves as a key reactant in the synthesis of a variety of biologically active molecules, including antitubercular agents, protein kinase D inhibitors, and other neurochemicals.[1][3][4]

-

Enzyme Inhibition Research: It is used to synthesize potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), which are targets for treating diseases associated with sEH dysregulation.[1][3][4]

-

Fragment-Based Drug Discovery (FBDD): The three-dimensional structure of the piperidine ring makes this compound and its derivatives useful fragments for screening against biological targets, helping to generate lead compounds in drug development programs.[3]

-

Catalyst Development: It has been used as a reactant for creating scalable catalysts for asymmetric hydrogenation reactions.[1][3]

Caption: Applications of this compound in drug discovery and development.

Safety Information

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][5] In some cases, it may cause severe skin burns and eye damage.[5] Standard safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.[11]

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined physical and chemical properties. Its utility in the synthesis of complex molecules solidifies its role as a critical tool for researchers in medicinal chemistry and drug development. This guide provides the essential technical information required for its effective and safe use in a laboratory and research setting.

References

- 1. This compound | 2971-79-1 [chemicalbook.com]

- 3. Cas 2971-79-1,this compound | lookchem [lookchem.com]

- 4. This compound CAS#: 2971-79-1 [m.chemicalbook.com]

- 5. This compound | C7H13NO2 | CID 424914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-Piperidinecarboxylate | 2971-79-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. イソニペコチン酸メチル technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Page loading... [guidechem.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. This compound(2971-79-1) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. CN104860870A - Preparation method of piperidines with different substituents - Google Patents [patents.google.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

Technical Safety Guide: Methyl Isonipecotate (CAS 2971-79-1)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for Methyl Isonipecotate (CAS: 2971-79-1), also known as Methyl 4-piperidinecarboxylate. The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure researchers and laboratory personnel can handle this compound with the utmost safety. The guide focuses on presenting quantitative data, procedural workflows, and hazard information in a clear and accessible format.

Chemical Identification and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2][3] It is an ester derivative of 4-piperidinecarboxylic acid and is used as a versatile reactant and building block in the synthesis of various biologically active compounds and neurochemicals.[2][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₂ | [1][2][5] |

| Molecular Weight | 143.18 g/mol | [1][2][5] |

| Appearance | Colorless to yellow liquid | [1][2] |

| Boiling Point | 93°C @ 10 mmHg (1.3 kPa) | [1][6] |

| Density | 1.021 - 1.06 g/mL at 25°C | [1][4][7] |

| Flash Point | 89°C (192.2°F) - Closed Cup | [1][2][8] |

| Vapor Pressure | 0.457 mmHg at 25°C | [1][2] |

| Solubility | Slightly soluble in water; Soluble in Chloroform | [1][2][4] |

| pKa | 9.78 ± 0.10 (Predicted) | [2] |

| Refractive Index | 1.465 |[2] |

Hazard Identification and Toxicological Summary

This compound is considered a hazardous substance and is classified as a combustible liquid that causes skin, eye, and respiratory irritation.[7][9] While detailed toxicological studies are limited, the available data consistently point to its irritant nature.[10]

Table 2: GHS Hazard Classification

| Classification | Category | Hazard Statement | GHS Pictogram | Signal Word | Source(s) |

|---|---|---|---|---|---|

| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [1][5][8][10] |

| Serious Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [1][5][8][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | [1][5][8][10] |

| Flammable Liquids | Category 4 | H227: Combustible liquid | None | Warning | [1][9] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) | Danger |[5][9] |

Note: The Skin Corrosion (Category 1B) classification is reported in a minority (10.9%) of notifications to the ECHA C&L Inventory and may be dependent on factors like concentration or impurities.[5] Users should handle the substance with the potential for severe effects in mind.

Toxicological Profile:

-

Acute Effects: The primary hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[7] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[11]

-

Chronic Effects: Limited evidence suggests that repeated or long-term occupational exposure may produce cumulative health effects.[7]

-

Carcinogenicity: The compound is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[10][11]

Experimental Protocols and Workflows

While specific, detailed experimental protocols for the toxicological assays of this compound are not provided in standard safety data sheets, the procedural information for handling, emergencies, and personal protection is well-defined. The following workflows are based on established safety procedures.

This workflow outlines the immediate steps to be taken in the event of accidental exposure to this compound.

Caption: First aid workflow for exposure to this compound.

Proper handling and storage are critical to minimize exposure risk. This workflow details the necessary precautions.

Caption: Logical workflow for safe handling and storage procedures.

Fire and Spill Management

This compound is a combustible liquid with a flash point of 89°C.[1][8]

Table 3: Fire-Fighting Information

| Aspect | Recommendation | Source(s) |

|---|---|---|

| Suitable Extinguishing Media | Dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. | [1][7][11] |

| Unsuitable Extinguishing Media | No specific limitations are given. | |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx). | [7][11] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |[1][11] |

In case of a spill, immediate and appropriate action is required to prevent contamination and exposure.

Caption: Step-by-step workflow for responding to an accidental spill.

Exposure Controls and Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are essential to prevent exposure.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source(s) |

|---|---|---|

| Engineering Controls | Work should be conducted in a chemical fume hood. Ensure eyewash stations and safety showers are readily available. | [11] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles (conforming to EN166 or OSHA 29 CFR 1910.133). | [7][11] |

| Skin Protection | Wear chemical-resistant gloves (e.g., PVC, nitrile rubber) and protective clothing to prevent skin contact. | [7][11] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK). |[11][12] |

Handling Precautions:

-

Avoid all personal contact, including inhalation.[7]

-

Use only non-sparking tools and take precautionary measures against static discharges.[11][13]

-

Wash hands and face thoroughly after handling.

-

Store away from incompatible materials such as strong oxidizing agents.[7][11]

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. Cas 2971-79-1,this compound | lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 2971-79-1 [chemicalbook.com]

- 5. This compound | C7H13NO2 | CID 424914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. This compound technical grade 2971-79-1 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound technical grade 2971-79-1 [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

Biological Activity of Methyl Isonipecotate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonipecotate, the methyl ester of piperidine-4-carboxylic acid, serves as a versatile scaffold in medicinal chemistry. Its inherent structural features, including a piperidine (B6355638) ring that can mimic the γ-aminobutyric acid (GABA) structure and a readily modifiable ester group, make it an attractive starting point for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on their antimicrobial, anticancer, and central nervous system (CNS) activities. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the esterification of isonipecotic acid, followed by modification at the piperidine nitrogen. A general synthetic approach involves the reaction of this compound with various electrophiles, such as acyl chlorides, sulfonyl chlorides, or alkyl halides, in the presence of a base. Another common strategy is the coupling of this compound with carboxylic acids using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI).

General Workflow for the Synthesis of N-Substituted this compound Derivatives

Caption: General synthetic workflow for N-substituted this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. Modifications at the piperidine nitrogen have been shown to be crucial for modulating the antimicrobial potency and spectrum.

Quantitative Antimicrobial Activity Data

| Compound ID | Modification at N-1 Position | Test Organism | MIC (µM) | Reference |

| 8c | 1-[(3,5-dichloro-2-ethoxyphenyl)sulfonyl]piperidin-4-carbohydrazone of 4-chlorobenzaldehyde | Bacillus subtilis | 8.56 ± 0.63 | [1] |

| Staphylococcus aureus | 8.86 ± 0.29 | [1] | ||

| 8e | 1-[(3,5-dichloro-2-ethoxyphenyl)sulfonyl]piperidin-4-carbohydrazone of 4-nitrobenzaldehyde | Salmonella typhi | 8.00 ± 0.54 | [1] |

| 8f | 1-[(3,5-dichloro-2-ethoxyphenyl)sulfonyl]piperidin-4-carbohydrazone of 2-nitrobenzaldehyde | Escherichia coli | 8.21 ± 0.83 | [1] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[2][3][4]

-

Preparation of Antimicrobial Stock Solution:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Further dilute the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to twice the highest concentration to be tested.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the 2x concentrated antimicrobial solution to the first column of wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column serves as a growth control (no compound), and the twelfth as a sterility control (no bacteria).

-

-

Preparation of Inoculum:

-

From a pure overnight culture of the test microorganism, suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Anticancer Activity

The piperidine scaffold is present in numerous anticancer agents, and derivatives of this compound have been explored for their cytotoxic effects against various cancer cell lines. The mechanism of action for some piperidine derivatives involves the induction of apoptosis and cell cycle arrest.[5]

Quantitative Anticancer Activity Data

While specific IC₅₀ values for direct derivatives of this compound are not extensively reported in the readily available literature, related piperidine-containing compounds have shown significant activity. For instance, piperidine derivatives have been shown to inhibit cell proliferation in both estrogen receptor (ER) positive and ER-negative breast cancer cell lines by inducing cell cycle arrest at the G0/G1 phase.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[6][7][8][9]

-

Cell Seeding:

-

Culture cancer cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The reference wavelength should be around 650 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Signaling Pathway: Apoptosis Induction by Piperidine Derivatives

Caption: Proposed mechanism of apoptosis induction by certain piperidine derivatives.[5]

Central Nervous System (CNS) Activity

Isonipecotic acid, the parent carboxylic acid of this compound, is a structural analog of the inhibitory neurotransmitter GABA.[10] This has led to the investigation of its derivatives as modulators of the GABAergic system, with potential applications in treating neurological disorders such as epilepsy and anxiety.

GABA-A Receptor Partial Agonism

Isonipecotic acid itself acts as a moderately potent partial agonist at GABA-A receptors.[10] It displays varying efficacy at different GABA-A receptor subunit combinations, showing moderate agonism at α1, α2, α3, and α5-containing receptors, and full or near-full agonism at α4 and α6-containing receptors.[10] While isonipecotic acid does not cross the blood-brain barrier, its ester derivatives, such as this compound, are more lipophilic and may have improved CNS penetration, serving as potential prodrugs.

Experimental Protocol: GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.[11][12][13][14][15]

-

Membrane Preparation:

-

Homogenize rat brain tissue in an ice-cold sucrose (B13894) buffer.

-

Perform a series of centrifugation and resuspension steps to isolate the cell membranes containing the GABA-A receptors.

-

The final membrane pellet is resuspended in the binding buffer and stored at -80°C.

-

-

Binding Assay:

-

Thaw the membrane preparation and wash it with the binding buffer.

-

In a 96-well plate or microcentrifuge tubes, set up the following in triplicate:

-

Total Binding: Membrane preparation and a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol).

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled ligand (e.g., GABA) to saturate the receptors.

-

Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubate the reactions at 4°C for a specified time (e.g., 45-60 minutes) to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ or Kᵢ value, which represents the affinity of the compound for the receptor.

-

GABAergic Signaling Pathway

Caption: Simplified diagram of GABA-A receptor-mediated inhibitory neurotransmission.

Other Biological Activities

α-Glucosidase Inhibition

Hydrazone derivatives of ethyl isonipecotate have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1] This suggests a potential therapeutic application for these compounds in the management of type 2 diabetes.

Quantitative α-Glucosidase Inhibition Data

| Compound ID | Modification | IC₅₀ (µM) | Reference |

| 8d | 1-[(3,5-dichloro-2-ethoxyphenyl)sulfonyl]piperidin-4-carbohydrazone of 4-hydroxy-3-methoxybenzaldehyde | 48.64 ± 0.08 | [1] |

| 8e | 1-[(3,5-dichloro-2-ethoxyphenyl)sulfonyl]piperidin-4-carbohydrazone of 4-nitrobenzaldehyde | 40.62 ± 0.07 | [1] |

Conclusion

This compound derivatives represent a promising class of compounds with a wide range of biological activities. The amenability of the piperidine scaffold to chemical modification allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective agents with antimicrobial, anticancer, and CNS-modulating effects. The data and protocols presented in this guide are intended to serve as a foundation for further research and development in this exciting area of medicinal chemistry. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly uncover new therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 10. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. PDSP - GABA [kidbdev.med.unc.edu]

- 13. benchchem.com [benchchem.com]

- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methyl Isonipecotate: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonipecotate, the methyl ester of piperidine-4-carboxylic acid, is a pivotal heterocyclic building block in medicinal chemistry. Its rigid piperidine (B6355638) core offers a three-dimensional structural motif that is increasingly sought after in the design of novel therapeutics. This versatile scaffold provides a robust platform for the synthesis of a diverse array of biologically active molecules, enabling fine-tuning of physicochemical properties and facilitating optimal interactions with biological targets. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, functionalization, and its application in the development of innovative therapeutics targeting a range of diseases.

Physicochemical and Spectroscopic Data of this compound

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor. A summary of its key physical and spectroscopic properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 143.18 g/mol | [1][2] |

| CAS Number | 2971-79-1 | [1][2] |

| Boiling Point | 85-90 °C (lit.) | [2] |

| Density | 1.06 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.465 (lit.) | [2] |

| Solubility | Slightly soluble in water; soluble in chloroform. | [2] |

| pKa | 9.78 ± 0.10 (Predicted) | [2] |

| ¹H NMR (CDCl₃, 500 MHz) | δ = 9.2 (s, 1H, HCl), 9.0 (s, 1H, NH), 3.62 (s, 3H, -COOCH₃), 3.2-3.18 (m, 2H, >N-CH₂-), 2.92-2.86 (m, 2H, >N-CH₂-), 2.7 (m, 1H), 1.98 (m, 2H), 1.8-1.72 (m, 2H) | [3] |

| ¹³C NMR | Data not explicitly found for the free base, but available for derivatives. | [4][5] |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the esterification of isonipecotic acid and the reduction of methyl isonicotinate.

General Synthesis Workflow

Caption: Common synthetic routes to this compound.

Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key site for derivatization, allowing for the introduction of a wide range of substituents through N-alkylation and N-acylation reactions.

N-Alkylation

N-alkylation introduces alkyl groups onto the piperidine nitrogen, a common strategy to modulate the steric and electronic properties of the molecule.

Experimental Protocol: N-Alkylation with Alkyl Halides

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), an anhydrous solvent such as acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF), and a base (e.g., K₂CO₃, 2.0 eq or DIPEA, 1.5 eq).

-

Addition of Alkylating Agent: Stir the suspension at room temperature for 10 minutes, then add the alkyl halide (1.1 eq) dropwise.

-

Reaction Monitoring: Stir the reaction at room temperature or heat as necessary, monitoring for completion by TLC or LC-MS.

-

Work-up:

-

If K₂CO₃ is used, filter the solid salts and wash the filter cake with ACN. Concentrate the filtrate under reduced pressure.

-

If DIPEA is used, concentrate the reaction mixture directly.

-

-

Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane (B109758) (DCM) and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by silica (B1680970) gel column chromatography.[6]

Experimental Protocol: Reductive Amination with Aldehydes or Ketones

-

Imine Formation: Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent such as DCM. Stir at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (1.5 eq), portion-wise.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor for completion by TLC or LC-MS.

-

Work-up: Carefully quench the reaction with saturated NaHCO₃ solution. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by silica gel column chromatography.

N-Alkylation Workflow

Caption: General workflows for N-alkylation of this compound.

N-Acylation

N-acylation introduces an acyl group, forming an amide bond, which is a common feature in many drug molecules.

Experimental Protocol: N-Acylation with Acyl Chlorides

-

Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent like DCM and cool to 0 °C.

-

Addition of Base: Add a base such as triethylamine (B128534) (1.2 eq) and stir for 5 minutes.

-

Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water. Wash with saturated NaHCO₃ solution and then brine.

-

Purification: Separate the organic layer, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[7]

Applications in Drug Discovery

The this compound scaffold is a cornerstone in the synthesis of a variety of therapeutic agents.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties.[8] Inhibition of sEH increases the levels of EETs, making it a promising therapeutic strategy for hypertension and inflammatory diseases.[9][10]

Signaling Pathway of Soluble Epoxide Hydrolase

Caption: sEH pathway and the role of its inhibitors.

Quantitative Data for Piperidine-Derived sEH Inhibitors

| Compound Class | IC₅₀ (nM) | Target | Reference |

| Piperidine-derived amides | 0.4 | Human sEH | [9] |

| N,N'-disubstituted ureas | 2.2 - 183 | Human sEH | [11] |

| Sulfonyl ureas | 1.69 - 100 | Human sEH | [12] |

| Chromone-2-carboxamides | 1750 | Human sEH | [13] |

Protein Kinase D (PKD) Inhibitors

Protein Kinase D is a family of serine/threonine kinases that regulate various cellular processes, and their dysregulation is implicated in diseases like cancer.[5][14]

Protein Kinase D Signaling Pathway

Caption: Simplified Protein Kinase D signaling pathway.

Quantitative Data for Piperidine-Derived PKD Inhibitors

| Compound Class | IC₅₀ (nM) | Target | Reference |

| Pyrazolo[3,4-d]pyrimidines | 17 - 108 | PKD | [15] |

Antitubercular Agents

The emergence of multidrug-resistant tuberculosis necessitates the development of new antitubercular drugs. The piperidine scaffold has been incorporated into novel compounds with potent activity against Mycobacterium tuberculosis.[2][16]

Mechanism of Action of Piperidine-Containing Antituberculars

One of the mechanisms of action for some piperidine-containing antitubercular drugs is the inhibition of arylamine N-acetyltransferase (NAT), an essential enzyme for mycobacterial survival inside macrophages.[13] Another key target is the enoyl-acyl carrier protein reductase (InhA), which is involved in mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4]

Quantitative Data for Piperidine-Derived Antitubercular Agents

| Compound Class | MIC (µg/mL) | Target Strain | Reference |

| Benzothiazinones | < 0.016 | M. tuberculosis H37Rv | [2] |

| Isoniazid-hydrazones | 0.39 - >100 | M. tuberculosis H37Rv | [4] |

| Dipiperidines | 7.8 - 31.25 (µM) | M. tuberculosis H37Rv | [16] |

HIV Protease Inhibitors

HIV protease is a critical enzyme in the viral life cycle, and its inhibition is a key strategy in antiretroviral therapy. The piperidine scaffold has been utilized as a P2-ligand in the design of potent HIV-1 protease inhibitors.[1][17]

Mechanism of Action of HIV Protease Inhibitors

HIV protease inhibitors are designed to mimic the transition state of the natural substrates of the HIV protease.[18] They bind to the active site of the enzyme, preventing the cleavage of viral polyproteins into functional proteins, thus halting the maturation of new, infectious virions.

Quantitative Data for Piperidine-Derived HIV Protease Inhibitors

| Compound Class | IC₅₀ (nM) | Target | Reference |

| Piperidine-based P2-ligands | 3.61 - <20 | HIV-1 Protease | [1][19] |

| Oxazolidinone-containing | low nM | HIV-1 Protease | [8] |

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in the field of drug discovery and development. Its rigid, three-dimensional structure provides a unique starting point for the synthesis of a wide range of biologically active compounds. The ability to readily functionalize the piperidine nitrogen through N-alkylation and N-acylation allows for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. As demonstrated by its successful application in the development of potent inhibitors for targets such as soluble epoxide hydrolase, protein kinase D, and HIV protease, as well as novel antitubercular agents, the this compound scaffold will undoubtedly continue to play a crucial role in the design of the next generation of therapeutics. This guide serves as a foundational resource for researchers looking to leverage the potential of this remarkable building block in their drug discovery endeavors.

References

- 1. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antitubercular evaluation of benzothiazinones containing a piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C7H13NO2 | CID 424914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics [mdpi.com]

- 11. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ProQuest [proquest.com]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of dipiperidines as new antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. beilstein-journals.org [beilstein-journals.org]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Key Reactions of the Piperidine Ring of Methyl Isonipecotate

For Researchers, Scientists, and Drug Development Professionals

Methyl isonipecotate, also known as methyl piperidine-4-carboxylate, is a versatile building block in medicinal chemistry and drug development. Its piperidine (B6355638) ring offers a reactive secondary amine that serves as a key handle for a variety of chemical modifications. This technical guide provides a detailed overview of the core reactions involving the piperidine nitrogen of this compound: N-acylation, N-alkylation, and N-arylation. The following sections present detailed experimental protocols, quantitative data from literature, and visualizations of the reaction pathways to aid researchers in the synthesis of novel N-substituted piperidine derivatives.

N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an acyl group onto the piperidine nitrogen, forming an amide linkage. This reaction is commonly employed to synthesize a wide range of derivatives with diverse biological activities. Two primary methods for the N-acylation of this compound are presented below: acylation using acyl chlorides or anhydrides, and amide coupling using carboxylic acids and a coupling agent.

Experimental Protocols

Method 1: Acylation with Acyl Chlorides or Anhydrides

This method involves the reaction of this compound with a reactive acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a base to neutralize the acidic byproduct.

-

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acetic Anhydride

-

Triethylamine (B128534) (Et₃N) or other non-nucleophilic base

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

-

Procedure: [1]

-

Dissolve this compound (1.0 eq.) in anhydrous DCM.

-

Add triethylamine (2.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride or anhydride (1.5 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Method 2: Amide Coupling with Carboxylic Acids

This approach utilizes a coupling agent to activate the carboxylic acid, facilitating amide bond formation with the piperidine nitrogen of this compound.

-

Materials:

-

This compound

-

Carboxylic acid (e.g., Boc-protected amino acids)

-

1,1'-Carbonyldiimidazole (CDI) or other coupling agent (e.g., EDC/HOBt)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

-

Procedure: [2]

-

To a solution of the carboxylic acid (1.0 eq.) in anhydrous DCM, add CDI (1.0 eq.).

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the acyl-imidazole intermediate.

-

Add this compound (1.0 eq.) to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data for N-Acylation Reactions

| Acylating Agent | Base/Coupling Agent | Solvent | Time (h) | Yield (%) | Reference |

| Acetic Anhydride | None (reflux) | Neat | 2 | High | [3] |

| Benzoyl Chloride | Triethylamine | DCM | - | - | [1] |

| Boc-protected amino acids | CDI | MDC | - | - | [2] |

Note: Specific yield data for this compound is limited in the provided search results. The table indicates general conditions and expected outcomes based on similar substrates.

N-Acylation Workflow

N-Alkylation of this compound

N-alkylation introduces an alkyl group to the piperidine nitrogen. This is a crucial reaction for modifying the steric and electronic properties of the molecule, often leading to significant changes in biological activity. The two main strategies for N-alkylation are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halides

This Sₙ2 reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide. A base is typically used to scavenge the resulting hydrohalic acid.

-

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)

-

Base (e.g., K₂CO₃, NaH, or a non-nucleophilic amine base like DIPEA)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

-

-

Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

-

Add the base (1.5-2.0 eq.).

-

Add the alkyl halide (1.1 eq.) dropwise to the stirring mixture.

-

Stir the reaction at room temperature or with heating, monitoring by TLC or LC-MS.

-

Once the reaction is complete, filter off any solid base.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Method 2: Reductive Amination with Aldehydes or Ketones

This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, followed by in situ reduction with a mild reducing agent.

-

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., benzaldehyde)

-

Reducing agent (e.g., sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃))

-

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE))

-

Acetic acid (catalytic amount, optional)

-

-

Procedure: [6]

-

Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in the anhydrous solvent.

-

Stir at room temperature for 30-60 minutes to facilitate iminium ion formation (a catalytic amount of acetic acid can be added).

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

-

Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Quantitative Data for N-Alkylation Reactions

| Alkylating Agent/Carbonyl | Method | Base/Reducing Agent | Solvent | Yield (%) | Reference |

| Methyl bromide | Direct Alkylation | - (forms salt) | Ethyl acetate | - | [4] |

| Benzyl bromide | Direct Alkylation | K₂CO₃ | DMF | - | [6] |

| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCM | - | [6] |

Note: Specific yield data for N-alkylation of this compound is limited in the provided search results. The table indicates general conditions based on similar piperidine substrates.

N-Alkylation Signaling Pathway

N-Arylation of this compound

N-arylation involves the formation of a carbon-nitrogen bond between the piperidine nitrogen and an aromatic ring. This is a powerful transformation for accessing a diverse range of compounds with applications in pharmaceuticals and materials science. The two most prominent methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.

Experimental Protocols

Method 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for C-N bond formation.

-

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl chloride) or Aryl triflate

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine (B1218219) ligand (e.g., XPhos, BINAP)

-

Base (e.g., NaOt-Bu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

-

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.

-

Add the aryl halide and this compound.

-

Add the anhydrous solvent.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Method 2: Ullmann Condensation